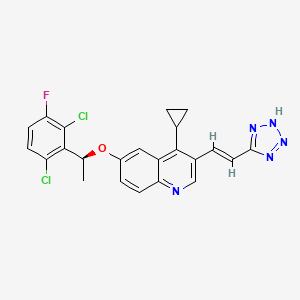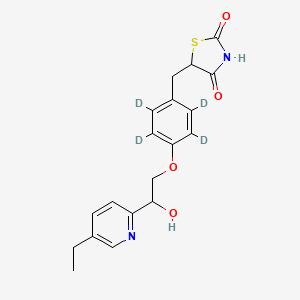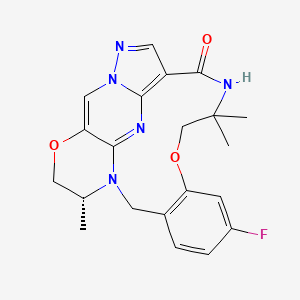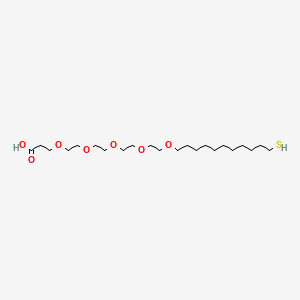
24-Nor Ursodeoxycholic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Norursodeoxycholic acid-d5 is a synthetic bile acid derivative. It is a deuterated form of 24-Norursodeoxycholic acid, which means that it contains five deuterium atoms. This compound is primarily used in scientific research due to its unique properties and potential therapeutic applications, particularly in the treatment of liver diseases.
Métodos De Preparación
The synthesis of 24-Norursodeoxycholic acid-d5 involves several steps. The starting material is typically a bile acid derivative, which undergoes a series of chemical reactions to introduce the deuterium atoms. The synthetic route includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Deuteration: Replacement of hydrogen atoms with deuterium.
Oxidation and Reduction: These reactions are used to modify the functional groups and achieve the desired structure.
Industrial production methods for 24-Norursodeoxycholic acid-d5 are similar to laboratory synthesis but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
Análisis De Reacciones Químicas
24-Norursodeoxycholic acid-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
24-Norursodeoxycholic acid-d5 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of bile acids and their derivatives.
Biology: It is used to investigate the metabolic pathways and biological effects of bile acids in various organisms.
Medicine: It has potential therapeutic applications in the treatment of liver diseases, such as primary sclerosing cholangitis and non-alcoholic fatty liver disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 24-Norursodeoxycholic acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of bile acid receptors and transporters, which play a crucial role in maintaining bile acid homeostasis. Additionally, it has been shown to influence the immune response by modulating the activity of T cells, particularly CD8+ T cells .
Comparación Con Compuestos Similares
24-Norursodeoxycholic acid-d5 is unique compared to other bile acid derivatives due to its deuterium content, which enhances its stability and resistance to metabolic degradation. Similar compounds include:
Ursodeoxycholic acid: A naturally occurring bile acid used to treat liver diseases.
Tauro-ursodeoxycholic acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility.
Glyco-ursodeoxycholic acid: A glycine-conjugated form of ursodeoxycholic acid with similar therapeutic properties.
Each of these compounds has unique properties and applications, but 24-Norursodeoxycholic acid-d5 stands out due to its enhanced stability and potential for use in advanced therapeutic applications .
Propiedades
Fórmula molecular |
C23H38O4 |
|---|---|
Peso molecular |
383.6 g/mol |
Nombre IUPAC |
(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O4/c1-13(10-20(26)27)16-4-5-17-21-18(7-9-23(16,17)3)22(2)8-6-15(24)11-14(22)12-19(21)25/h13-19,21,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14+,15-,16-,17+,18+,19+,21+,22+,23-/m1/s1/i6D2,11D2,15D |
Clave InChI |
QYYDXDSPYPOWRO-FBKGEQRYSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC(CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



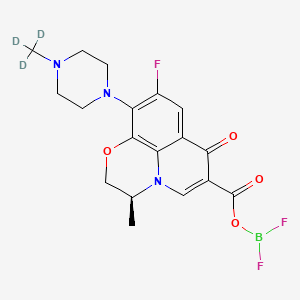


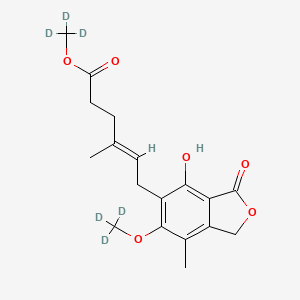
![(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B12415845.png)
